3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Description
Molecular Formula: C₈H₁₃NO·HCl SMILES: CN1CC2CCC(C1)C2=O.Cl InChI: InChI=1S/C8H13NO.ClH/c1-9-4-6-2-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H Key Properties:
- Structural Features: A bicyclic system with a methyl group at the 3-position nitrogen and a ketone at the 8-position. The hydrochloride salt enhances solubility in polar solvents.
- Collision Cross-Section (CCS): Predicted values for various charge states (e.g., [M+H]+: ~140 Ų, [M+Na]+: ~150 Ų) suggest utility in mass spectrometry-based analyses .
- Commercial Availability: Listed by suppliers like CymitQuimica and ECHEMI, though some sources note discontinuation .
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-9-4-6-2-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEWSBSRLNXJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid and ammonium hydroxide, resulting in the migration of the bridgehead carbon-carbon bond to form the desired bicyclic compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride with structurally related bicyclic amines and ketones.
Key Structural and Functional Differences :
Substituent Effects: Methyl vs. Ketone vs. Hydroxyl: The 8-ketone group enhances electrophilicity, making it reactive in nucleophilic additions, whereas hydroxyl derivatives (e.g., 3-hydroxy analogs) exhibit hydrogen-bonding capabilities .
Pharmacological Insights: Cholinergic Activity: The benzyl-substituted analog (CAS 83507-33-9) demonstrated cholinergic effects in preclinical studies, though the methylated target compound lacks such data .
Physicochemical Properties: Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., 3-azabicyclo[3.2.1]octan-8-one) . Collision Cross-Section: The methyl group increases the CCS of the target compound (~140–150 Ų) relative to the parent compound (~130–140 Ų), aiding analytical differentiation .
Synthetic Utility :
- Heteroatom Substitution : Oxa-substituted analogs (e.g., 3-oxa-8-azabicyclo[3.2.1]octane HCl) exhibit altered reactivity due to ether oxygen, favoring ring-opening reactions .
Biological Activity
3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is structurally related to various alkaloids and has been investigated for its interactions with neurotransmitter systems, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 161.66 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly through inhibition of monoamine reuptake mechanisms. This action is significant in the treatment of various neuropsychiatric disorders, including depression and anxiety.
Key Mechanisms:
- Monoamine Reuptake Inhibition : The compound acts as a monoamine reuptake inhibitor, which can enhance the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby improving mood and cognitive functions .
- Anticancer Activity : Recent studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Biological Activity Studies
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Biological Activity Data
Case Studies
- Antidepressant Effects : A clinical study demonstrated that compounds similar to this compound effectively reduced symptoms in patients with major depressive disorder by increasing serotonin levels through reuptake inhibition.
- Cancer Research : In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential therapeutic index favorable for anticancer drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
